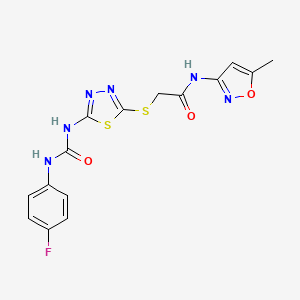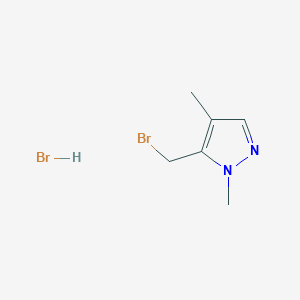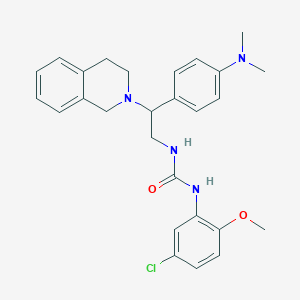
2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C15H13FN6O3S2 and its molecular weight is 408.43. The purity is usually 95%.
BenchChem offers high-quality 2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
Research indicates the potential anticancer properties of compounds related to 2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide. Specifically, derivatives of imidazothiadiazole, which share structural similarities, have shown promising results in anticancer screening. For instance, certain derivatives exhibited powerful cytotoxic results against breast cancer cell lines compared to other derivatives and 5-fluorouracil as a reference. Molecular modeling and docking studies further supported these findings, indicating potential mechanisms of action against cancer cell targets (Sraa Abu-Melha, 2021).
Synthesis and Biological Activities
The synthesis and evaluation of biological activities of related compounds have been extensively studied. For example, derivatives with anti-inflammatory properties have been synthesized and showed significant activity, highlighting the versatility of this chemical structure in drug development (K. Sunder, Jayapal Maleraju, 2013). Furthermore, novel derivatives involving the thiadiazole and isoxazole frameworks have been explored for their anticancer activity, demonstrating marked activity against human colorectal and cervix carcinoma cell lines. ADMET studies have been applied to these compounds to assess their pharmacokinetic properties, enhancing their potential as anticancer agents (S. Karakuş, F. Tok, S. Türk, E. Şalva, G. Tatar, T. Taşkın-Tok, B. Koçyiğit-Kaymakçıoğlu, 2018).
Glutaminase Inhibition for Cancer Therapy
Glutaminase inhibitors based on the thiadiazole structure, such as bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, have been identified as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS), a therapeutic target in cancer. Structure-activity relationship studies have led to the development of analogs with improved drug-like properties, including better solubility and potency in inhibiting the growth of human lymphoma B cells both in vitro and in mouse xenograft models (K. Shukla, D. Ferraris, A. Thomas, M. Stathis, et al., 2012).
Eigenschaften
IUPAC Name |
2-[[5-[(4-fluorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN6O3S2/c1-8-6-11(22-25-8)18-12(23)7-26-15-21-20-14(27-15)19-13(24)17-10-4-2-9(16)3-5-10/h2-6H,7H2,1H3,(H,18,22,23)(H2,17,19,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGXILAXBHFSRTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN6O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Tert-butyl (1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-1-oxopropan-2-yl)carbamate](/img/structure/B2803287.png)


![N-{[6-chloro-5-(trifluoromethyl)pyridin-3-yl]sulfonyl}-2-methylcyclopropane-1-carboxamide](/img/structure/B2803290.png)
![2-[(E)-but-2-enyl]-6-cyclopentyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2803291.png)

![2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2803294.png)
![1-(6-cyclopropylpyrimidin-4-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2803296.png)

![4-[4-(2-thienyl)-2-pyrimidinyl]phenyl N-cyclohexylcarbamate](/img/structure/B2803299.png)
![N-[3-(3-Methyl-1,2-oxazol-4-yl)propyl]prop-2-enamide](/img/structure/B2803301.png)